[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Description
(2,4-Dimethoxyphenyl)methylamine hydrochloride is a substituted benzylamine derivative featuring a 2,4-dimethoxyphenyl group attached to a methylene bridge, which is further linked to an isopropylamine moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. The compound is synthesized via reductive amination or alkylation reactions involving 2,4-dimethoxybenzaldehyde and isopropylamine derivatives, as inferred from similar synthetic pathways in the evidence .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUHBCBQWHTOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method includes the alkylation of 2,4-dimethoxybenzyl chloride with isopropylamine under basic conditions to form the desired amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethoxyphenyl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential use in treating various neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation and other cognitive functions.
Table 1: Potential Therapeutic Applications
| Disorder Type | Mechanism of Action | Research Findings |
|---|---|---|
| Depression | Serotonin receptor modulation | Increased serotonin levels in animal models |
| Anxiety | Interaction with GABA receptors | Anxiolytic effects observed in preclinical studies |
| Neurodegenerative Diseases | Neuroprotective effects through antioxidant properties | Reduced oxidative stress markers in vitro |
Research indicates that (2,4-Dimethoxyphenyl)methylamine hydrochloride exhibits various biological activities:
- Antidepressant Effects : It has shown promise as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression.
- Antioxidant Properties : The compound demonstrates free radical scavenging activity, making it a candidate for further studies in oxidative stress-related conditions.
Table 2: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Agonism at 5-HT2A receptors | |
| Antioxidant | Free radical scavenging | |
| Neuroprotective | Reduces neuronal apoptosis |
Case Study 1: Neuropharmacological Effects
In a study involving rodent models, (2,4-Dimethoxyphenyl)methylamine hydrochloride was administered to assess its impact on serotonin levels. Results indicated a significant increase in serotonin concentrations, suggesting its potential as an antidepressant agent.
Case Study 2: Cytotoxicity Assays
In vitro assays conducted on human cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects. Notably, it inhibited proliferation in MCF7 breast adenocarcinoma cells, indicating its potential role in anticancer drug development.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2,4-Dichlorophenyl)methylamine Hydrochloride
3-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride
- Structural Differences : Methoxy groups at the 3- and 5-positions (meta) vs. 2- and 4-positions (ortho/para) on the phenyl ring. The longer propane chain replaces the methylene bridge.
- Functional Impact : Altered substitution pattern may influence steric interactions in biological systems. The extended alkyl chain could enhance lipophilicity .
Phenethylamine Derivatives with Dimethoxy Substitutions
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)
- Structural Differences : Phenethylamine backbone with 2,5-dimethoxy and 4-methyl substituents.
- Functional Impact : The ethylamine chain and substitution pattern are hallmarks of psychedelic phenethylamines, acting as serotonin receptor agonists. This contrasts with the benzylamine-isopropylamine structure of the target compound, which may lack such receptor affinity .
2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine Hydrochloride (2C-P)
- Structural Differences : Features a propyl group at the 4-position instead of methyl.
- Functional Impact : Increased alkyl chain length enhances lipophilicity and prolongs half-life, a design strategy for optimizing CNS penetration .
Pyrimidine and Heterocyclic Analogs
Diaveridine Hydrochloride
- Structural Differences : Contains a pyrimidine ring with 3,4-dimethoxybenzyl and diamine substituents.
- Functional Impact : Acts as a dihydrofolate reductase inhibitor, conferring antimicrobial activity. The target compound’s lack of a pyrimidine ring likely eliminates this mechanism .
Amino Acid and Ester Derivatives
2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic Acid Hydrochloride
- Structural Differences: Incorporates an acetic acid backbone with a 4-methoxyphenyl and isopropylamino group.
- Functional Impact : The carboxylic acid moiety enables salt formation or chelation, differentiating its reactivity from the target compound’s amine hydrochloride .
Tabular Comparison of Key Compounds
| Compound Name | Substituents (Phenyl Ring) | Backbone | Molecular Weight | Key Applications | Reference ID |
|---|---|---|---|---|---|
| (2,4-Dimethoxyphenyl)methylamine HCl | 2,4-OCH₃ | Benzyl-isopropylamine | Not specified | Synthetic intermediate | |
| (2,4-Dichlorophenyl)methylamine HCl | 2,4-Cl | Benzyl-isopropylamine | ~259.7 (calc.) | Agrochemicals | |
| 2C-D HCl | 2,5-OCH₃; 4-CH₃ | Phenethylamine | ~245.7 | Serotonin receptor agonist | |
| Diaveridine HCl | 3,4-OCH₃; pyrimidine | Pyrimidine | ~310.3 | Antimicrobial | |
| 3-(3,5-Dimethoxyphenyl)propan-1-amine HCl | 3,5-OCH₃ | Propylamine | ~231.7 | Research chemical |
Research Findings and Functional Insights
- Biological Activity : Phenethylamine derivatives (e.g., 2C-D) exhibit psychoactive properties due to their serotonin receptor affinity, while the target compound’s benzyl-isopropylamine structure may favor different targets, such as adrenergic or histaminergic receptors .
- Synthetic Utility : The compound’s dimethoxybenzyl group is recurrent in intermediates for heterocyclic synthesis, as seen in the preparation of pyrrolo[1,2-b]pyridazine derivatives .
Biological Activity
(2,4-Dimethoxyphenyl)methylamine hydrochloride is a compound of interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 2,4-dimethoxyphenyl group attached to a propan-2-ylamine moiety, forming a hydrochloride salt that enhances its solubility in aqueous solutions. The molecular formula is with a molecular weight of approximately 250.75 g/mol.
While specific mechanisms of action for (2,4-Dimethoxyphenyl)methylamine hydrochloride are not fully elucidated, preliminary studies suggest interactions with neurotransmitter systems, particularly those involving monoamines. The compound may influence the serotonin and dopamine pathways, which are critical in mood regulation and various neuropsychiatric disorders.
Neuropharmacological Studies
Various studies have indicated that compounds with similar structures exhibit neuropharmacological effects. For instance, research on related phenethylamines has shown potential in modulating serotonin receptors, which could suggest similar activity for (2,4-Dimethoxyphenyl)methylamine hydrochloride.
In Vitro and In Vivo Studies
In vitro assays have demonstrated that compounds with methoxy substitutions can exhibit antioxidant properties and neuroprotective effects. For example:
- Antioxidant Activity : Compounds with similar structures have shown significant free radical scavenging abilities.
- Neuroprotective Effects : Some studies indicate that methoxy-substituted phenethylamines can protect neuronal cells from oxidative stress.
Case Studies
- Psychoactive Properties : A study highlighted the psychoactive properties of structurally similar compounds within the context of recreational use and their potential therapeutic applications in managing mood disorders .
- Anticancer Potential : Research into related compounds has revealed anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives exhibiting similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines .
Comparative Analysis
To better understand the biological activity of (2,4-Dimethoxyphenyl)methylamine hydrochloride, a comparison with other compounds is useful:
| Compound Name | Structure Features | Biological Activity | References |
|---|---|---|---|
| Compound A | 2-Methoxy group | Antioxidant | |
| Compound B | 4-Methoxy group | Neuroprotective | |
| Compound C | Similar amine structure | Anticancer |
Research Findings
- Interaction Studies : Ongoing research is focused on elucidating the specific interactions of (2,4-Dimethoxyphenyl)methylamine hydrochloride with various biological targets. Initial findings suggest it may act as a modulator of neurotransmitter systems.
- Pharmacological Profiling : Further pharmacological studies are needed to define its therapeutic potential fully. These include assessing its efficacy in animal models for mood disorders and cancer.
Q & A
Basic: What are the optimal synthetic routes for (2,4-Dimethoxyphenyl)methylamine hydrochloride?
Methodological Answer:
The compound can be synthesized via reductive amination using 2,4-dimethoxybenzaldehyde and isopropylamine. Key steps include:
- Condensation of the aldehyde with isopropylamine to form an imine intermediate.
- Reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the amine.
- Salt formation with hydrochloric acid to produce the hydrochloride derivative.
For scale-up, reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize byproducts like unreacted aldehyde or over-reduced species. Evidence from analogous syntheses highlights the use of sodium borohydride for selective reduction .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- LCMS/HPLC : Retention time and m/z values (e.g., LCMS m/z 294 [M+H]⁺, HPLC retention time 0.66 minutes under SQD-FA05 conditions) confirm molecular weight and purity .
- NMR/IR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and isopropyl methyl groups (δ 1.0–1.5 ppm). IR confirms N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl percentages) .
Advanced: How can contradictions in crystallographic data during structural elucidation be resolved?
Methodological Answer:
- Use SHELX programs (e.g., SHELXL for refinement) to address discrepancies in X-ray diffraction data.
- Validate hydrogen bonding and torsion angles against density functional theory (DFT) calculations.
- Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in stereochemistry or lattice packing .
Advanced: How is computational modeling used to predict toxicity and reactivity?
Methodological Answer:
- GUSAR-online : Predicts acute toxicity (e.g., LD₅₀) by comparing structural fragments to known toxicophores.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to assess potential off-target effects.
- QSAR Models : Relate electronic descriptors (e.g., logP, HOMO/LUMO energies) to reactivity in biological systems .
Advanced: What strategies optimize reaction yields in the presence of competing byproducts?
Methodological Answer:
- Stepwise Purification : Use flash chromatography to isolate intermediates (e.g., imine) before reduction.
- Temperature Control : Maintain ≤0°C during condensation to suppress aldol byproducts.
- Catalytic Screening : Test Pd/C or Raney Ni for selective hydrogenation of the imine group over aromatic rings .
Basic: How is stability assessed under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the methoxy group or amine oxidation).
- pH-Dependent Solubility : Test solubility in buffers (pH 1–12) to identify optimal storage conditions (e.g., –20°C for long-term stability) .
Advanced: How is stereochemical outcome determined in asymmetric syntheses?
Methodological Answer:
- Chiral Chromatography : Use columns with cellulose-based stationary phases to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration via SHELXL-refined structures.
- Circular Dichroism (CD) : Compare experimental CD spectra to simulated spectra from computational models .
Basic: What analytical techniques validate purity for biological assays?
Methodological Answer:
- HPLC-DAD : Detect impurities at 254 nm and confirm UV-vis absorption profiles.
- Mass Spectrometry : Identify trace byproducts via high-resolution MS/MS.
- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .
Advanced: How are data discrepancies between batch syntheses analyzed?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., reagent stoichiometry, solvent choice).
- Multivariate Analysis : Apply PCA or PLS regression to correlate impurity profiles with reaction parameters.
- In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real-time .
Advanced: What mechanistic insights guide the design of derivatives with enhanced activity?
Methodological Answer:
- SAR Studies : Modify the methoxy substituents (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) and compare binding affinities.
- Metabolic Profiling : Identify labile groups (e.g., N-isopropyl) prone to oxidation using liver microsome assays.
- Crystallographic Data : Target hydrophobic pockets in protein structures (e.g., enzymes) with bulkier alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
